1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine
CAS No.: 1876755-44-0
Cat. No.: VC2796688
Molecular Formula: C17H18BrN3O
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1876755-44-0 |
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Molecular Formula | C17H18BrN3O |
Molecular Weight | 360.2 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone |
Standard InChI | InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Standard InChI Key | BZWMCSKPGDBZLT-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br |
Chemical Identity and Properties
1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine belongs to the piperazine family of compounds, characterized by a piperazine ring substituted with a benzyl group and a 6-bromopyridine-2-carbonyl moiety. This unique structural arrangement contributes to its potential applications in pharmaceutical research and medicinal chemistry.
The compound possesses the following key physicochemical properties:
Property | Value |
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CAS Number | 1876755-44-0 |
Molecular Formula | C17H18BrN3O |
Molecular Weight | 360.2 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone |
InChI Key | BZWMCSKPGDBZLT-UHFFFAOYSA-N |
This chemical features a heterocyclic structure with multiple functional groups that enable diverse chemical reactions and potential interactions with biological targets. The presence of the bromine atom on the pyridine ring provides a reactive site for further chemical modifications, making this compound valuable as a potential synthetic intermediate .
Structural Features and Characteristics
The structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine comprises several distinctive components that contribute to its chemical behavior:
Piperazine Core
The central piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature is common in many pharmaceutically active compounds and provides:
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Two nitrogen atoms capable of acting as hydrogen bond acceptors
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A three-dimensional structure that can adopt specific conformations for binding to biological targets
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Improved water solubility compared to purely carbon-based rings
Functional Groups
The molecule contains several key functional groups:
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The benzyl group attached to one nitrogen of the piperazine ring contributes hydrophobic character and potential for π-π stacking interactions with aromatic residues in protein binding sites.
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The 6-bromopyridine-2-carbonyl moiety provides:
The unique combination of these structural features distinguishes 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine from other piperazine derivatives and may enhance its binding affinity and selectivity toward specific biological targets.
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is largely determined by its functional groups:
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The bromine substituent on the pyridine ring provides a reactive site for:
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The carbonyl group can participate in:
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Nucleophilic addition reactions
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Reduction reactions
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Condensation reactions with appropriate nucleophiles
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The tertiary nitrogen atoms in the piperazine ring may undergo:
These reactive sites provide numerous opportunities for chemical modifications, making 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine a versatile building block for the synthesis of more complex molecules with potential biological activities.
Structure-Activity Relationships
Comparison with Related Compounds
The structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine can be compared with related compounds to understand potential structure-activity relationships:
These comparisons highlight how subtle structural variations can potentially lead to significant differences in biological activity, pharmacokinetics, and target selectivity.
Structural Features Influencing Activity
Several structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine may contribute to its potential biological activities:
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The piperazine ring provides a flexible yet constrained core structure that can adopt specific conformations for optimal binding interactions .
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The benzyl group introduces hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.
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The 6-bromopyridine moiety may engage in specific interactions, including halogen bonding and dipole interactions, potentially enhancing binding affinity and selectivity.
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The carbonyl linker between the piperazine and pyridine groups provides rigidity to the molecule while maintaining a specific spatial arrangement of the pharmacophoric elements .
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
Current Research and Future Perspectives
Future Research Directions
The distinctive structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine suggests several promising avenues for future research:
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Structure-activity relationship studies: Systematic modifications of the basic scaffold could reveal important insights about requirements for specific biological activities.
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Chemical library development: The compound could serve as a template for the creation of focused chemical libraries targeting specific protein families.
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Synthetic methodology: Development of more efficient and selective synthetic routes to this compound and its derivatives could facilitate broader exploration of its potential applications.
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Medicinal chemistry applications: Investigation of specific biological targets and pathways that might be modulated by this compound class could lead to novel therapeutic agents.
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Drug development: Optimizing the structure for improved pharmacokinetic properties while maintaining or enhancing desired biological activities could yield viable drug candidates.
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